molecular formula C6H9ClN2O2 B1435735 2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride CAS No. 2097863-77-7

2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Cat. No. B1435735
CAS RN: 2097863-77-7
M. Wt: 176.6 g/mol
InChI Key: MKYUQQBUUFMODN-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride” is a chemical compound with the molecular weight of 176.6 . The compound is part of a unique class of chemicals known as pyrazole-bearing compounds, which are known for their diverse pharmacological effects .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8N2O2.ClH/c1-8-4-5(3-7-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H . This indicates the presence of a pyrazole ring in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 176.6 .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

Pyrazole derivatives, similar in structure to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride, have been extensively used in organic synthesis. For instance, the synthesis of pyrazole derivatives involves the creation of compounds with potential as intermediates in the development of pharmaceuticals and agrochemicals. These compounds display a variety of biological activities, which make them significant in medicinal chemistry. The research on these derivatives provides insights into their synthetic routes, structural characterization, and potential applications in creating more complex molecules (Li-qun Shen et al., 2012; L. Smyth et al., 2007).

Coordination Chemistry and Ligand Design

Pyrazole-based ligands, akin to the subject compound, have shown promise in coordination chemistry, forming complexes with various metals. These complexes are studied for their structural properties, reactivity, and potential applications in catalysis, material science, and bioinorganic chemistry. The selective coordination properties of such ligands offer pathways to novel metal-organic frameworks and catalysts (T. Hadda et al., 2007).

Fluorescent Properties and Materials Science

The fluorescent properties of pyrazoline compounds, closely related to this compound, have been explored for potential applications in materials science. These studies focus on the emission properties of pyrazolines under UV irradiation, which can be utilized in the design of optical materials, sensors, and organic light-emitting diodes (OLEDs) (A. Hasan et al., 2011).

Catalysis and Green Chemistry

Research into pyrazole derivatives has extended into their use as catalysts or catalytic ligands in various organic transformations. These studies aim to develop more efficient, selective, and environmentally friendly catalytic processes. Pyrazole derivatives have been investigated for their role in facilitating reactions such as ammoxidation of alcohols and aerobic oxidation, showcasing the versatility and potential of these compounds in catalysis (Jing-Bo Xie et al., 2014).

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-4-5(3-7-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYUQQBUUFMODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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